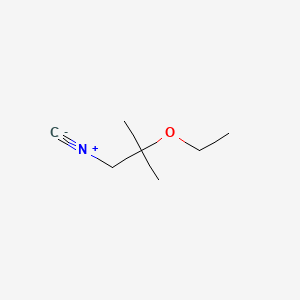
Propane, 2-ethoxy-1-isocyano-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 2-ethoxy-1-isocyano-2-methyl- is an organic compound with the molecular formula C7H13NO. It contains 22 atoms: 13 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is characterized by the presence of an isocyano group and an ethoxy group attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-ethoxy-1-isocyano-2-methyl- can involve the reaction of appropriate precursors under controlled conditionsThe solution is then distilled to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 2-ethoxy-1-isocyano-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Nucleophiles: Various nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products such as carbonyl compounds.
Reduction: Reduced products like amines.
Substitution: Substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Propane, 2-ethoxy-1-isocyano-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propane, 2-ethoxy-1-isocyano-2-methyl- involves its interaction with molecular targets through its functional groups. The isocyano group can form coordination complexes with metal ions, while the ethoxy group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane, 2-ethoxy-2-methyl-: Similar in structure but lacks the isocyano group.
Propane, 2-isocyano-2-methyl-: Similar but lacks the ethoxy group.
Propane, 1-ethoxy-2-methyl-: Similar but with different positioning of functional groups.
Uniqueness
Propane, 2-ethoxy-1-isocyano-2-methyl- is unique due to the presence of both an isocyano group and an ethoxy group on the same propane backbone
Propriétés
Numéro CAS |
136321-58-9 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2-ethoxy-1-isocyano-2-methylpropane |
InChI |
InChI=1S/C7H13NO/c1-5-9-7(2,3)6-8-4/h5-6H2,1-3H3 |
Clé InChI |
ULELUOHUMQQRJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C)C[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


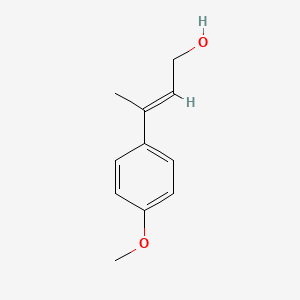
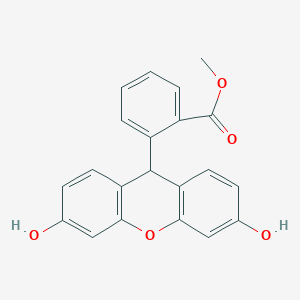
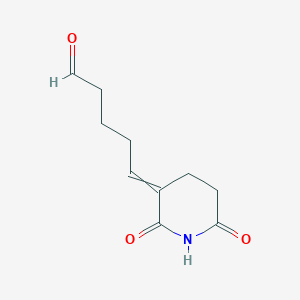
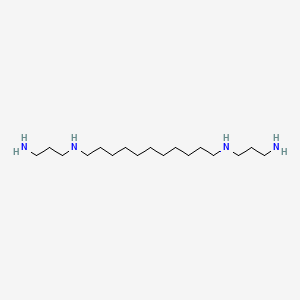
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
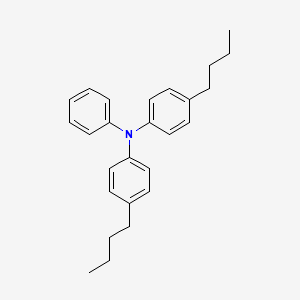
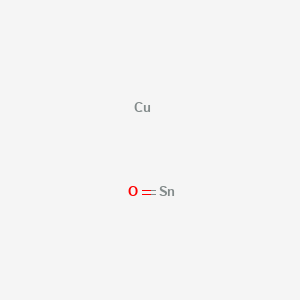
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
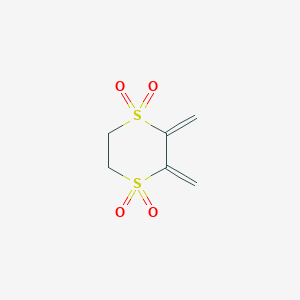
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
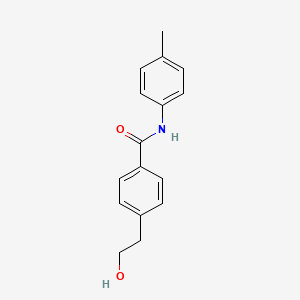
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
